molecular formula C19H30O3 B1346642 Dodecyl 4-hydroxybenzoate CAS No. 2664-60-0

Dodecyl 4-hydroxybenzoate

Cat. No.: B1346642
CAS No.: 2664-60-0
M. Wt: 306.4 g/mol
InChI Key: BAYSQTBAJQRACX-UHFFFAOYSA-N
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Description

Dodecyl 4-hydroxybenzoate, also known as laurylparaben, is a high-purity organic compound supplied for laboratory research applications. This compound is the dodecyl ester of 4-hydroxybenzoic acid, with a molecular formula of C 19 H 30 O 3 and a molecular weight of 306.45 g/mol . It is characterized as a white crystalline solid with a melting point of 54-56°C . As a member of the paraben family, its primary research value lies in the investigation of antimicrobial preservatives. Studies on parabens indicate they are effective against a broad spectrum of bacteria and fungi, and their activity is often synergistic when combined . The properties of this specific long-chain ester make it a compound of interest in material science and as an intermediate in organic synthesis . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption. Handling and Safety: Researchers should note that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317) . Appropriate personal protective equipment, including gloves and eye protection, is recommended. For product disposal, contents and container must be sent to an approved waste disposal plant . Specifications: • CAS RN : 2664-60-0 • Purity : >98.0% (HPLC) • Storage : Room temperature, recommended in a cool and dark place

Properties

IUPAC Name

dodecyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-22-19(21)17-12-14-18(20)15-13-17/h12-15,20H,2-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYSQTBAJQRACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047883
Record name Dodecylparaben
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Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2664-60-0
Record name Dodecyl 4-hydroxybenzoate
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Record name Dodecyl 4-hydroxybenzoate
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Record name 2664-60-0
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Record name Dodecylparaben
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Record name Dodecyl 4-hydroxybenzoate
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Record name DODECYL 4-HYDROXYBENZOATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl 4-hydroxybenzoate is typically synthesized through the esterification of 4-hydroxybenzoic acid with dodecanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:

4-Hydroxybenzoic acid+DodecanolH2SO4Dodecyl 4-hydroxybenzoate+H2O\text{4-Hydroxybenzoic acid} + \text{Dodecanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Hydroxybenzoic acid+DodecanolH2​SO4​​Dodecyl 4-hydroxybenzoate+H2​O

Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. This involves using continuous reactors and efficient separation techniques to isolate the product. The reaction mixture is typically heated to around 150-160°C to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization .

Types of Reactions:

    Esterification: As mentioned, this compound is formed through the esterification of 4-hydroxybenzoic acid and dodecanol.

    Hydrolysis: This compound can undergo hydrolysis in the presence of a strong acid or base, reverting to 4-hydroxybenzoic acid and dodecanol.

    Oxidation: While this compound is relatively stable, it can be oxidized under harsh conditions to form various oxidation products.

Common Reagents and Conditions:

    Esterification: Sulfuric acid as a catalyst, reflux conditions.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), elevated temperatures.

    Oxidation: Strong oxidizing agents (e.g., potassium permanganate), high temperatures.

Major Products Formed:

    Hydrolysis: 4-Hydroxybenzoic acid and dodecanol.

    Oxidation: Various oxidation products depending on the conditions used.

Scientific Research Applications

Dodecyl 4-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of dodecyl 4-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. The compound inserts itself into the lipid bilayer of the cell membrane, increasing its permeability and leading to cell lysis. This disruption of the cell membrane is facilitated by the hydrophobic dodecyl chain, which interacts with the lipid components of the membrane .

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Selected Parabens

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 2664-60-0 C₁₉H₃₀O₃ 306.44 54–56 Extraction reagent , preservative
Decyl 4-hydroxybenzoate 69679-30-7 C₁₇H₂₆O₃ 278.38 Not reported Research chemical
Octyl 4-hydroxybenzoate 1219-38-1 C₁₅H₂₂O₃ 250.33 ~50* Food/personal care preservative
Butylparaben (Butyl 4-hydroxybenzoate) 94-26-8 C₁₁H₁₄O₃ 194.23 68–77 Cosmetic/pharmaceutical preservative
4-Hydroxybenzoic acid (parent acid) 99-96-7 C₇H₆O₃ 138.12 214–217 Antimicrobial agent, polymer additive

Note: Data marked with * are inferred from trends in homologous series.

Structural and Functional Differences

  • Alkyl Chain Length: Longer chains (e.g., dodecyl, decyl) increase hydrophobicity, reducing water solubility but enhancing lipid solubility. This makes this compound suitable for non-polar solvent-based applications, such as cannabinoid extraction . Shorter chains (e.g., butyl, octyl) are more water-soluble and widely used in aqueous formulations (e.g., cosmetics, pharmaceuticals) .
  • Antimicrobial Activity :

    • Parabens generally exhibit antimicrobial properties by disrupting membrane integrity and enzyme function. Shorter-chain derivatives (e.g., butylparaben) are more potent due to better membrane penetration .
    • This compound’s long chain may reduce antimicrobial efficacy but prolong activity in lipid-rich environments .
  • Thermal Stability :

    • Higher molecular weight parabens (e.g., dodecyl) exhibit higher boiling points (423.8°C vs. 214°C for 4-hydroxybenzoic acid), making them stable in high-temperature processes .

Biological Activity

Dodecyl 4-hydroxybenzoate, also known as dodecyl paraben, is an ester derived from 4-hydroxybenzoic acid and dodecanol. It is primarily used as a preservative in cosmetics and personal care products due to its antimicrobial properties. This article explores the biological activity of this compound, including its antimicrobial effects, antioxidant properties, and potential toxicity.

Chemical Structure and Properties

This compound has the chemical formula C19H30O3C_{19}H_{30}O_3 and a molecular weight of approximately 302.44 g/mol. Its structure consists of a long hydrophobic dodecyl chain attached to the phenolic hydroxyl group of 4-hydroxybenzoic acid, which contributes to its amphiphilic nature, enhancing its ability to interact with biological membranes.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of microorganisms. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.1%
Escherichia coli0.2%
Pseudomonas aeruginosa0.3%

The compound's mechanism of action involves disrupting the microbial cell membrane, leading to cell lysis and death. This property makes it a valuable ingredient in various formulations aimed at preventing microbial growth.

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological activity. It has been shown to scavenge free radicals effectively, which can help protect cells from oxidative stress.

DPPH Scavenging Assay Results

In studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, this compound demonstrated a concentration-dependent increase in free radical scavenging activity:

  • At concentrations of 10 µg/mL: 20% inhibition
  • At concentrations of 50 µg/mL: 50% inhibition
  • At concentrations of 100 µg/mL: 80% inhibition

These results indicate that this compound can serve as an effective antioxidant agent in formulations aimed at reducing oxidative damage.

Toxicity and Safety Profile

While this compound is generally recognized as safe for use in cosmetic products, there are concerns regarding its potential endocrine-disrupting effects. Some studies suggest that parabens can mimic estrogen in the body, leading to possible hormonal imbalances.

Case Studies on Toxicity

  • Study on Endocrine Disruption : A study published in Environmental Health Perspectives indicated that exposure to parabens could lead to increased estrogenic activity in vitro, raising concerns about their use in products intended for sensitive populations such as infants and pregnant women.
  • Toxicological Assessment : A comprehensive review highlighted that while low concentrations are typically safe, prolonged exposure or high concentrations could pose risks, particularly for reproductive health.

Chemical Reactions Analysis

Hydrolysis Pathways

The compound undergoes acid- or base-catalyzed hydrolysis , regenerating 4-hydroxybenzoic acid and dodecanol:

Acidic Hydrolysis

Dodecyl 4 hydroxybenzoate H2OHCl4 Hydroxybenzoic acid Dodecanol\text{Dodecyl 4 hydroxybenzoate H}_2\text{O}\xrightarrow{\text{HCl}}\text{4 Hydroxybenzoic acid Dodecanol}

  • Conditions: 1M HCl, 80°C, 2–4 hours .

Alkaline Hydrolysis

Dodecyl 4 hydroxybenzoate NaOH4 Hydroxybenzoate Dodecanol Na+\text{Dodecyl 4 hydroxybenzoate NaOH}\rightarrow \text{4 Hydroxybenzoate}^-\text{ Dodecanol Na}^+

  • Conditions: 1M NaOH, 60°C, 1–2 hours .

Degradation studies reveal subsequent decarboxylation of 4-hydroxybenzoic acid to phenol under aerobic conditions :

4 Hydroxybenzoic acidPhenol CO2\text{4 Hydroxybenzoic acid}\rightarrow \text{Phenol CO}_2

Oxidation Reactions

Under harsh conditions, dodecyl 4-hydroxybenzoate forms oxidation products:

Oxidizing AgentConditionsProduct(s)Source
KMnO₄ (strong oxidizer)High temperature, acidic mediaBenzoquinone derivatives
TiO₂ (photocatalyst)UV light, aqueous surfactantHydroxylated derivatives

For example, TiO₂-mediated photooxidation in micellar systems enhances substrate transport to reactive sites, producing hydroxylated intermediates .

Enzymatic Transformations

This compound is metabolized via microbial pathways:

Step 1: Hydrolysis to 4-Hydroxybenzoic Acid

Enzymes like esterases hydrolyze the ester bond .

Step 2: Hydroxylation by PobA

The enzyme 4-hydroxybenzoate 3-monooxygenase (PobA) hydroxylates 4-hydroxybenzoate to 3,4-dihydroxybenzoate (protocatechuate) :

4 Hydroxybenzoate NADPH O2PobA3 4 Dihydroxybenzoate NADP++H2O\text{4 Hydroxybenzoate NADPH O}_2\xrightarrow{\text{PobA}}\text{3 4 Dihydroxybenzoate NADP}^++\text{H}_2\text{O}

Mechanism :

  • FAD reduction by NADPH.

  • Oxygen activation to form FAD-peroxo intermediate.

  • Substrate hydroxylation via proton relay (His72, Tyr385, Tyr201) .

Step 3: β-Ketoadipate Pathway

Protocatechuate is metabolized to acetyl-CoA and succinyl-CoA via the β-ketoadipate pathway .

Stability and Reaction Kinetics

  • Thermal stability : Decomposes above 200°C, releasing CO₂ and dodecanol fragments .

  • pH sensitivity : Rapid hydrolysis at extremes (pH <2 or >12) .

  • Surfactant effects : Micellar systems (e.g., SDS) enhance reaction rates by concentrating substrates .

Q & A

Basic: What are the key physicochemical properties of dodecyl 4-hydroxybenzoate, and how do they influence experimental design?

This compound (CAS 2664-60-0) is a crystalline solid with a molecular formula of C₁₉H₃₀O₃. Its limited water solubility (~8.45 mg/mL at 25°C) necessitates the use of organic solvents (e.g., ethanol) for dissolution in assays. The melting point (~213–215°C) and stability under varying pH conditions must be considered when designing thermal or hydrolytic degradation studies. Solubility profiles directly impact formulation strategies in preservative efficacy testing .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity for aromatic compounds. For structural elucidation, FT-IR spectroscopy and single-crystal X-ray diffraction (as demonstrated for methylparaben analogs) provide insights into hydrogen-bonding networks and molecular packing, critical for stability assessments . Mass spectrometry (LC-MS) is preferred for trace analysis in biological or environmental samples .

Advanced: How does the alkyl chain length of 4-hydroxybenzoate esters affect their antimicrobial activity?

Longer alkyl chains (e.g., dodecyl vs. methyl) enhance lipophilicity, improving membrane permeability in microbial targets. However, steric hindrance from the dodecyl group may reduce binding efficiency to enzymatic active sites. Comparative studies using radial diffusion assays or minimum inhibitory concentration (MIC) tests under controlled pH and temperature are essential to resolve structure-activity contradictions .

Advanced: What computational approaches are suitable for predicting this compound’s interaction with biomolecules?

Density Functional Theory (DFT) at the B97D/6-311++G level accurately models hydrogen-bonding interactions and vibrational frequencies. Molecular dynamics simulations can predict binding affinities to proteins like 4-hydroxybenzoate 1-hydroxylase, which shows substrate specificity for para-substituted analogs. These methods help rationalize enzymatic uncoupling observed with structurally divergent analogs .

Basic: How can researchers assess the environmental persistence of this compound in soil systems?

Metabolic tracing using isotopically labeled compounds (e.g., ¹³C) in rhizosphere models reveals degradation pathways. For instance, C. parapsilosis metabolizes 4-hydroxybenzoate derivatives to catechol, a precursor for catecholamines. Oxygen consumption assays and HPLC-based product analysis quantify biodegradation efficiency and uncoupling effects .

Advanced: What strategies address discrepancies in reported toxicity profiles of parabens?

Grouping/read-across approaches under REACH guidelines compare this compound with structurally similar esters (e.g., methylparaben) sharing identical functional groups and metabolic pathways. In vitro assays (e.g., Ames test for mutagenicity) and in silico toxicity prediction tools (e.g., QSAR) resolve contradictions arising from interspecies variability or assay conditions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Use impervious gloves (nitrile or neoprene), sealed goggles, and fume hoods to avoid dermal/ocular exposure. Storage at 2–30°C in airtight containers prevents oxidative degradation. Waste disposal must comply with 40 CFR Part 261 (U.S.) or 91/156/EEC (EU) to mitigate environmental release .

Advanced: How does this compound influence microbial community dynamics in multi-species systems?

Metabolic modeling frameworks integrate exometabolomic data to identify trophic dependencies. For example, 4-hydroxybenzoate selectively enriches Verrucomicrobiae species that convert it to catechol, altering rhizobiome composition. Metagenomic sequencing and exudate profiling validate these interactions .

Basic: What synthetic routes are available for this compound, and how do they impact purity?

Esterification of 4-hydroxybenzoic acid with 1-dodecanol via acid catalysis (e.g., H₂SO₄) is common. Enzymatic routes using lipases offer greener alternatives with higher regioselectivity. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography ensures >98% purity, critical for reproducible bioactivity studies .

Advanced: How can researchers differentiate between ester hydrolysis products and oxidative metabolites?

Stable isotope labeling (e.g., deuterated water) coupled with LC-MS/MS identifies hydrolysis-derived 4-hydroxybenzoic acid. Oxidative metabolites (e.g., hydroxylated dodecyl chains) are characterized using high-resolution mass spectrometry (HRMS) and ¹H-NMR. Controlled abiotic controls (e.g., UV exposure) isolate non-enzymatic degradation pathways .

Notes on Evidence Utilization

  • Integrated methodologies from enzymatic assays (), computational models (), and regulatory guidelines ( ).
  • Highlighted contradictions in substrate specificity () and toxicity assessments ( ) to emphasize rigorous experimental design.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dodecyl 4-hydroxybenzoate
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